molecular formula C8H16ClFN2O2 B8154054 (2S,4R)-4-Fluoro-N-(2-methoxyethyl)pyrrolidine-2-carboxamide hydrochloride

(2S,4R)-4-Fluoro-N-(2-methoxyethyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B8154054
M. Wt: 226.67 g/mol
InChI Key: NWQSZZHLFTVKDX-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-Fluoro-N-(2-methoxyethyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of (2S,4R)-4-Fluoro-N-(2-methoxyethyl)pyrrolidine-2-carboxamide hydrochloride involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functionalization . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2S,4R)-4-Fluoro-N-(2-methoxyethyl)pyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(2S,4R)-4-Fluoro-N-(2-methoxyethyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Fluoro-N-(2-methoxyethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

(2S,4R)-4-Fluoro-N-(2-methoxyethyl)pyrrolidine-2-carboxamide hydrochloride can be compared with other pyrrolidine derivatives, such as:

The unique combination of fluorine and methoxyethyl groups in this compound enhances its pharmacological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(2S,4R)-4-fluoro-N-(2-methoxyethyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O2.ClH/c1-13-3-2-10-8(12)7-4-6(9)5-11-7;/h6-7,11H,2-5H2,1H3,(H,10,12);1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQSZZHLFTVKDX-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CC(CN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)[C@@H]1C[C@H](CN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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